(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone serves as a key intermediate in the synthesis of analogs of Dapagliflozin, a medication belonging to the class of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are a type of drug used to treat type 2 diabetes by promoting the excretion of glucose from the body through the urine [, , ].
The compound (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone is an organic molecule characterized by its unique structural features, which include a bromine atom and a chlorine atom attached to a phenyl ring, along with a methoxy group on another phenyl ring. This compound belongs to the class of ketones, specifically aryl ketones, and exhibits a complex arrangement that may influence its chemical reactivity and biological activity.
(5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone does not appear to have a direct biological function itself. Research suggests it serves as an intermediate in the synthesis of other molecules, potentially including SGLT2 inhibitors for diabetes treatment (2: ). However, the mechanism of action of those resulting molecules would be a separate area of research.
The chemical behavior of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone can be understood through various types of reactions:
Research indicates that compounds similar to (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone often exhibit significant biological activities, including:
Several synthetic routes can be employed to produce (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone:
The applications of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone span several fields:
Interaction studies involving (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone focus on its binding affinity with various biological targets:
Several compounds share structural similarities with (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, each possessing unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxyacetophenone | Methoxy group on phenyl ring | Antimicrobial |
| 2-Chloroacetophenone | Chlorine atom on acetophenone | Anticancer |
| 5-Bromo-2-nitrophenol | Bromine and nitro groups | Antioxidant and antimicrobial |
| 4-Chlorobenzophenone | Chlorine substituent | Potentially cytotoxic |
The historical development of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone emerges from the broader evolution of benzophenone chemistry, which traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874. Graebe's foundational studies on benzophenone reduction using hydroiodic acid and elemental phosphorus established the fundamental understanding of diaromatic ketone chemistry that would later inform the design of more complex derivatives. The specific synthesis and characterization of halogenated benzophenone derivatives, including those bearing multiple substituents like bromine, chlorine, and methoxy groups, developed throughout the twentieth century as synthetic methodologies advanced.
The emergence of Friedel-Crafts acylation reactions as a cornerstone methodology for benzophenone synthesis provided the mechanistic foundation for creating substituted derivatives. These synthetic approaches enabled the precise introduction of halogen substituents and electron-donating groups at specific aromatic positions, ultimately leading to the development of compounds like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone. The compound's development trajectory reflects the pharmaceutical industry's increasing demand for sophisticated synthetic intermediates capable of serving as precursors to complex therapeutic agents.
Contemporary research has identified this compound as a critical intermediate in the synthesis of empagliflozin, a sodium-glucose cotransporter-2 inhibitor used in diabetes treatment. This pharmaceutical application represents a significant milestone in the compound's development history, transforming it from a purely academic synthetic target to a commercially relevant pharmaceutical intermediate. The compound's role in empagliflozin synthesis demonstrates the evolution of benzophenone derivatives from simple aromatic ketones to essential components of modern drug discovery and development programs.
The synthetic significance of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone extends beyond its pharmaceutical applications to encompass fundamental advances in organic synthetic methodology. The compound exemplifies the sophisticated application of halogen chemistry in modern organic synthesis, where bromine and chlorine substituents serve multiple strategic functions including directing group effects, synthetic handles for further functionalization, and electronic modulators of aromatic reactivity. These halogen substituents enable subsequent cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations that are essential for constructing complex molecular architectures.
Recent patent literature demonstrates advanced synthetic approaches for preparing related halogenated benzophenone derivatives through optimized Friedel-Crafts acylation protocols. These methodologies employ silica gel-supported aluminum trichloride catalysts under controlled vacuum conditions, achieving high yields and purities while minimizing environmental impact through solvent recovery and recycling techniques. The development of these environmentally conscious synthetic protocols reflects the compound's importance in sustainable pharmaceutical manufacturing processes.
The compound's structural features also contribute to its utility in covalent organic framework synthesis, where substituted benzophenone derivatives serve as protecting groups for amine monomers. This application demonstrates the versatility of benzophenone chemistry beyond traditional pharmaceutical synthesis, extending into materials science and advanced polymer chemistry. The ability of substituted benzophenones to undergo formal transimination reactions while maintaining high crystallinity and porosity in resulting materials highlights the fundamental importance of this compound class in diverse synthetic applications.
The systematic nomenclature of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone follows International Union of Pure and Applied Chemistry conventions for substituted aromatic ketones, specifically designating the methanone functional group as the primary structural feature. The compound belongs to the broader classification of diaryl ketones, representing the simplest form of aromatic ketones containing two distinct aromatic ring systems connected through a carbonyl bridge. This structural classification places the compound within the benzophenone family, characterized by the general formula (C₆H₅)₂CO with various substituent modifications.
| Property | Specification |
|---|---|
| Chemical Abstracts Service Number | 333361-49-2 |
| Molecular Formula | C₁₄H₁₀BrClO₂ |
| Molecular Weight | 325.59 g/mol |
| International Chemical Identifier | InChI=1S/C14H10BrClO2/c1-18-11-5-2-9(3-6-11)14(17)12-8-10(15)4-7-13(12)16/h2-8H,1H3 |
| Simplified Molecular Input Line Entry System | COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
| Melting Point Range | 95.0-99.0°C |
| Physical State | White to light yellow crystalline powder |
| Topological Polar Surface Area | 26.3 Ų |
| Calculated LogP | 4.3421 |
The structural analysis reveals specific substitution patterns that influence the compound's chemical behavior and synthetic utility. The 5-bromo-2-chlorophenyl moiety contains halogen substituents in meta and ortho positions relative to the carbonyl attachment point, creating distinct electronic and steric environments that affect reactivity patterns. The 4-methoxyphenyl group provides electron-donating character through resonance effects, balancing the electron-withdrawing nature of the halogenated aromatic ring. This electronic complementarity contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations.
Contemporary research involving (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone spans multiple domains of chemical science, with particular emphasis on pharmaceutical intermediate chemistry and bioactive compound development. Current investigations focus primarily on optimizing synthetic routes for pharmaceutical applications, particularly in the context of empagliflozin production and related sodium-glucose cotransporter-2 inhibitor development. These studies emphasize the compound's role as a critical building block in constructing complex glycoside structures essential for modern antidiabetic therapeutics.
| Research Domain | Current Focus Areas | Key Findings |
|---|---|---|
| Pharmaceutical Synthesis | Empagliflozin intermediate chemistry | High-yield synthetic protocols developed |
| Materials Science | Covalent organic framework applications | Effective in formal transimination reactions |
| Marine Natural Products | Anticancer benzophenone derivatives | Potential therapeutic applications identified |
| Synthetic Methodology | Green chemistry approaches | Environmentally conscious protocols established |
Marine natural product research has identified structurally related halogenated benzophenone derivatives with significant anticancer activity, particularly against pancreatic cancer cell lines. These investigations demonstrate that benzophenone compounds can suppress cell proliferation and induce apoptosis through mechanisms involving mitogen-activated protein kinase pathway inhibition. The structural similarities between these bioactive natural products and synthetic derivatives like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone suggest potential therapeutic applications beyond current pharmaceutical uses.
Advanced synthetic methodology research continues to explore novel approaches for preparing complex benzophenone derivatives through metal-catalyzed carbonylative reactions and cross-coupling strategies. These investigations aim to develop more efficient, selective, and environmentally sustainable synthetic protocols while expanding the accessible chemical space for benzophenone derivative exploration. Current efforts focus on replacing traditional Friedel-Crafts methodology with more benign catalytic systems that minimize waste generation and improve atom economy in pharmaceutical manufacturing processes.
The Friedel-Crafts acylation reaction represents the most direct and widely employed synthetic route for (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone synthesis . This classical approach involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methoxybenzene (anisole) in the presence of a Lewis acid catalyst under carefully controlled conditions.
The reaction mechanism proceeds through the formation of a highly electrophilic acylium ion intermediate. The Lewis acid catalyst coordinates with the carbonyl oxygen of the acyl chloride, enhancing the electrophilicity of the carbonyl carbon and facilitating the departure of the chloride ion [2]. This generates the acylium ion, which subsequently undergoes electrophilic aromatic substitution with the electron-rich anisole substrate.
The selection of appropriate Lewis acid catalysts significantly influences reaction outcomes. Aluminum chloride (AlCl₃) demonstrates superior catalytic activity, achieving reaction yields of 85% under optimized conditions [3]. The catalyst's strong Lewis acidity effectively activates the acyl chloride, promoting efficient acylium ion formation. However, aluminum chloride's hygroscopic nature and tendency to generate hydrogen chloride upon moisture contact present practical challenges in industrial applications.
Ferric chloride (FeCl₃) serves as a milder alternative, providing moderate catalytic activity with 70% typical yields [4]. This catalyst offers improved handling characteristics compared to aluminum chloride while maintaining reasonable reaction efficiency. The reduced Lewis acidity of ferric chloride results in longer reaction times but enhanced functional group tolerance.
Boron trifluoride (BF₃) exhibits high selectivity characteristics, particularly valuable when sensitive functional groups are present in the substrate [4]. Although yielding lower overall conversions (55%), boron trifluoride's selectivity advantages make it suitable for complex synthetic sequences where preservation of other functional groups is paramount.
| Lewis Acid Catalyst | Reaction Yield (%) | Catalyst Activity | Selectivity | Typical Applications |
|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | 85 | Strong | Low | General Friedel-Crafts acylation, electron-rich aromatics |
| Ferric chloride (FeCl₃) | 70 | Moderate | Moderate | Milder conditions, less reactive aromatics |
| Boron trifluoride (BF₃) | 55 | Moderate to Weak | High | Sensitive functional groups |
| Zinc chloride (ZnCl₂) | 65 | Moderate | Moderate | Intermediate reactivity conditions |
The optimization of Friedel-Crafts acylation parameters is crucial for achieving maximum efficiency and selectivity in the synthesis of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone [5]. Temperature control represents a critical factor, with optimal ranges typically between 0-80°C. Lower temperatures (0-40°C) favor selectivity by minimizing side reactions, while higher temperatures (60-80°C) enhance reaction rates but may compromise regioselectivity.
Solvent selection profoundly impacts reaction outcomes. Dichloromethane emerges as the preferred solvent, providing 85% yields under optimized conditions [5]. The low dielectric constant of dichloromethane facilitates Lewis acid-substrate interactions while maintaining good solubility for both reactants and products. Nitrobenzene serves as an alternative for reactions requiring higher temperatures, though its higher boiling point necessitates more energy-intensive processing.
Catalyst loading optimization reveals that 10-15 mol% represents the optimal range for most applications [5]. Insufficient catalyst loading results in incomplete conversion, while excessive amounts lead to increased side reactions and reduced selectivity. The catalyst-to-substrate ratio of 1.2-1.5 equivalents maximizes conversion while minimizing catalyst consumption.
| Parameter | Optimal Range | Effect on Yield | Impact on Selectivity |
|---|---|---|---|
| Temperature (°C) | 0-80 | Moderate increase up to 60°C | Higher temp reduces selectivity |
| Solvent | Dichloromethane/Nitrobenzene | Dichloromethane: 85% yield | Polar solvents improve regioselectivity |
| Catalyst Loading (mol%) | 5-20 | Optimal at 10-15 mol% | Excess catalyst reduces selectivity |
| Reaction Time (h) | 1-8 | Plateaus after 4-6 hours | Extended time increases side products |
The regioselectivity of Friedel-Crafts acylation depends heavily on the electronic properties of the aromatic substrate and the steric environment around the reaction center [2]. For 4-methoxybenzene, the methoxy group serves as a strong electron-donating substituent, activating the aromatic ring toward electrophilic substitution. The ortho and para positions relative to the methoxy group exhibit enhanced electron density, making them the preferred sites for acylation.
The para position typically dominates due to reduced steric hindrance compared to the ortho positions. This regioselectivity pattern is advantageous for synthesizing (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, as the desired product results from para-substitution of the methoxy group.
Electronic effects from the halogen substituents in the acyl chloride component also influence regioselectivity. The electron-withdrawing nature of both bromine and chlorine atoms reduces the reactivity of the acyl chloride, requiring more forcing conditions but ultimately contributing to improved selectivity by minimizing multiple acylation events [2].
Cross-coupling reactions provide valuable alternative approaches for synthesizing (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone, offering advantages in terms of functional group tolerance and reaction conditions [6] [7]. The Suzuki-Miyaura coupling represents the most prominent cross-coupling methodology for aromatic ketone synthesis.
The palladium-catalyzed coupling of aryl boronic acids with acyl chlorides or activated carboxylic acid derivatives enables the formation of aromatic ketones under mild conditions [7]. This approach utilizes palladium complexes such as Pd(PPh₃)₂Cl₂ in conjunction with base additives to facilitate the coupling reaction. Typical reaction conditions involve temperatures of 80-120°C in polar aprotic solvents, achieving yields of 60-95%.
The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the carbon-carbon bond [8]. This catalytic cycle allows for efficient bond formation while maintaining the palladium catalyst in its active form.
Carbonylative Suzuki-Miyaura coupling represents a specialized variant where carbon monoxide is incorporated into the reaction to directly form ketone products [9]. This approach involves the reaction of aryl halides with boronic acids in the presence of carbon monoxide and a palladium catalyst. The carbonylative process enables the direct synthesis of aromatic ketones from simpler precursors, offering improved atom economy compared to traditional acylation methods.
| Synthetic Method | Typical Yield (%) | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 70-90 | Lewis acid, 0-80°C, 2-6h | Direct acylation, simple setup | Requires stoichiometric Lewis acid |
| Suzuki-Miyaura Coupling | 60-95 | Pd catalyst, base, 80-120°C | High yields, functional group tolerance | Expensive Pd catalyst |
| Palladium-Catalyzed Cross-Coupling | 65-85 | Pd catalyst, ligand, 60-100°C | Mild conditions, versatile | Catalyst poisoning possible |
| Oxidation of Secondary Alcohols | 75-95 | Oxidizing agent, RT-80°C | High selectivity, clean reactions | Requires pre-formed alcohol |
The oxidation of secondary alcohols to ketones provides an alternative synthetic strategy for accessing (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone [10]. This approach requires the prior synthesis of the corresponding secondary alcohol, (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanol, which can be achieved through various reduction methods or direct nucleophilic addition reactions.
The Oppenauer oxidation represents a particularly mild and selective method for converting secondary alcohols to ketones [11]. This aluminum-catalyzed process utilizes aluminum isopropoxide as the catalyst and acetone as the oxidizing agent. The reaction proceeds through a six-membered transition state involving coordinated aluminum, enabling high selectivity for secondary alcohols while leaving other functional groups unaffected.
Chromium-based oxidizing agents, including pyridinium chlorochromate (PCC) and chromium trioxide complexes, offer alternative oxidation methods [10]. These reagents provide efficient oxidation under mild conditions but generate toxic chromium waste, limiting their applicability in green chemistry applications.
Modern oxidation methods utilizing hypervalent iodine reagents, such as Dess-Martin periodinane, provide clean and efficient oxidation of secondary alcohols to ketones [10]. These reagents operate under mild conditions and generate environmentally benign byproducts, making them suitable for pharmaceutical and fine chemical applications.
Continuous flow reactor systems represent the cutting-edge technology for industrial-scale production of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone [12]. These systems offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles, and superior scalability characteristics.
The implementation of continuous flow reactors for Friedel-Crafts acylation reactions enables precise control of reaction parameters, including temperature, residence time, and reactant mixing [12]. The enhanced heat transfer capabilities of microreactor systems allow for better temperature control, minimizing hot spots and improving reaction selectivity. Space-time yields of up to 10.4 kg/L·h have been achieved in optimized continuous flow systems, representing significant improvements over batch processes.
Small-volume continuous manufacturing (SVCM) concepts have gained prominence in pharmaceutical applications, where equipment fitting standard laboratory fume hoods can achieve productivities of several kilograms per day [12]. This approach offers flexibility in production capacity while maintaining the advantages of continuous processing.
The integration of process analytical technology (PAT) with continuous flow systems enables real-time monitoring and control of reaction parameters [12]. Inline analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR) and high-performance liquid chromatography (HPLC), provide immediate feedback on reaction progress and product quality.
| Technology | Production Scale | Energy Efficiency | Space-Time Yield (kg/L·h) | Temperature Control |
|---|---|---|---|---|
| Continuous Flow Reactors | kg/day to ton/day | High | 10.4 | Excellent |
| Batch Reactors | kg/batch | Moderate | 0.5-2.0 | Good |
| Microwave-Assisted Synthesis | g to kg scale | Very High | 5.0-15.0 | Precise |
| Mechanochemical Synthesis | g to kg scale | High | 2.0-8.0 | Ambient |
Solvent recovery and recycling represent critical components of sustainable industrial-scale production of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone [13]. The pharmaceutical industry's heavy reliance on organic solvents necessitates efficient recovery systems to minimize waste and reduce operational costs.
Distillation remains the primary method for solvent recovery, achieving recovery efficiencies of 85-95% for most organic solvents [13]. The process typically involves a two-section column with stripping and rectification sections to separate and purify the recovered solvents. Advanced distillation systems incorporate vapor-liquid equilibrium modeling to optimize separation efficiency for multicomponent solvent mixtures.
Evaporation-based recovery systems offer energy-efficient alternatives for low-boiling-point solvents [13]. These systems utilize reduced pressure conditions to lower evaporation temperatures, minimizing energy consumption while maintaining recovery efficiency of 70-85%. The recovered solvents typically achieve purities of 90-95%, suitable for reuse in subsequent reactions.
Membrane separation technology provides selective solvent recovery capabilities, particularly valuable for complex solvent mixtures [13]. These systems achieve recovery efficiencies of 75-90% while producing high-purity recovered solvents (95-99%). The low energy requirements and operational flexibility make membrane systems attractive for industrial applications.
| Recovery Method | Recovery Efficiency (%) | Energy Consumption | Purity of Recovered Solvent |
|---|---|---|---|
| Distillation | 85-95 | High | High (>99%) |
| Evaporation | 70-85 | Moderate | Moderate (90-95%) |
| Crystallization | 60-80 | Low | Moderate (85-90%) |
| Membrane Separation | 75-90 | Low | High (95-99%) |
The development of sustainable catalysts represents a fundamental aspect of green chemistry implementation in the synthesis of (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone [14]. Traditional Lewis acid catalysts, while effective, generate significant amounts of acidic waste and require careful neutralization procedures.
Heterogeneous catalysts offer improved sustainability profiles through enhanced recyclability and reduced waste generation [15]. Immobilized Lewis acids on solid supports, such as silica-supported aluminum chloride or polymer-bound catalysts, enable catalyst recovery and reuse while maintaining catalytic activity. These systems achieve multiple reaction cycles with minimal catalyst degradation, significantly reducing the environmental impact of the synthetic process.
The development of magnetic nanocatalysts represents an innovative approach to catalyst recovery [15]. These systems incorporate magnetic nanoparticles that enable easy separation using external magnetic fields. The quartz-γ-Fe₂O₃-PGTSA-SO₃H nanocatalyst demonstrates excellent recyclability over multiple reaction cycles while maintaining high catalytic activity for Friedel-Crafts acylation reactions.
Biocatalytic approaches utilizing enzymes offer exceptional sustainability advantages through mild reaction conditions and high selectivity [14]. Although enzymatic synthesis of aromatic ketones remains challenging, ongoing research in enzyme engineering and directed evolution shows promise for developing biocatalytic routes to complex aromatic compounds.
| Green Chemistry Approach | Environmental Impact | Energy Efficiency | Catalyst Recyclability |
|---|---|---|---|
| Solvent-Free Mechanochemistry | Very Low | High | High (solid catalysts) |
| Microwave-Assisted Synthesis | Low | Very High | Moderate |
| Photocatalysis | Very Low | High | High (photocatalysts) |
| Biocatalysis | Very Low | Moderate | Excellent (enzymes) |
Solvent-free synthesis represents a paradigm shift toward sustainable chemical manufacturing, eliminating the environmental burden associated with organic solvents [16]. Mechanochemical approaches utilizing ball milling techniques enable the synthesis of aromatic ketones without solvent requirements, achieving yields of 70-95% under optimized conditions.
The mechanochemical Friedel-Crafts acylation involves grinding reactants with Lewis acid catalysts in ball mills, generating sufficient activation energy through mechanical force to promote chemical transformation [17]. This approach eliminates solvent waste while providing enhanced reaction rates through improved reactant contact and activation.
Solid-state reactions utilizing supported catalysts offer additional solvent-free alternatives [16]. These systems employ solid acid catalysts that facilitate acylation reactions between solid reactants under thermal activation. The absence of solvents simplifies product isolation and purification procedures while eliminating solvent-related waste streams.
Ionic liquids serve as green solvent alternatives, providing unique advantages through negligible vapor pressure and tunable physicochemical properties [18]. These designer solvents enable catalyst dissolution and recovery while maintaining reaction efficiency comparable to traditional organic solvents.
Energy efficiency optimization represents a crucial component of green chemistry implementation in industrial synthesis [19]. Microwave-assisted synthesis provides dramatic improvements in energy efficiency through selective heating of polar molecules, reducing reaction times from hours to minutes while maintaining high yields [16].
The use of microwave irradiation in Friedel-Crafts acylation reactions enables rapid heating to reaction temperatures, minimizing energy consumption associated with prolonged heating periods [20]. Space-time yields of 5.0-15.0 kg/L·h demonstrate the productivity advantages of microwave-assisted synthesis.
Photocatalytic approaches utilize light energy to drive chemical transformations, offering sustainable alternatives to thermal activation [21]. Visible light photoredox catalysis enables aromatic ketone synthesis under mild conditions, utilizing environmentally friendly light sources while achieving high functional group tolerance.